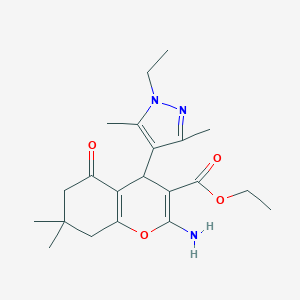![molecular formula C13H17Cl2N3OS B280266 N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)
N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTU is a thiourea derivative that has been synthesized and studied for its ability to scavenge reactive oxygen species (ROS) and nitric oxide (NO).
Wirkmechanismus
The mechanism of action of DMTU involves its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO. DMTU reacts with these reactive species to form stable adducts, which prevents them from causing damage to cells and tissues. Additionally, DMTU has been shown to inhibit the activity of enzymes that produce this compound, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
DMTU has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the reduction of oxidative stress and inflammation, the protection of cells against apoptosis, and the improvement of mitochondrial function. DMTU has also been shown to have neuroprotective effects, as it can protect against neuronal damage in models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMTU in lab experiments is its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO, which can be useful in studying oxidative stress and inflammation. Additionally, DMTU is relatively stable and can be easily synthesized. However, there are also some limitations to using DMTU in lab experiments. For example, DMTU may not be effective in all cell types or animal models, and its effects may be influenced by other factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on DMTU. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMTU may have applications in the treatment of cardiovascular disease, as it can protect against oxidative damage in the heart and blood vessels. Further research is also needed to determine the optimal dosage and administration of DMTU in various settings, as well as its potential interactions with other drugs and compounds.
In conclusion, DMTU is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO has led to its study in various cell types and animal models, with promising results in terms of its ability to protect against oxidative damage and inflammation. While there are limitations to its use in lab experiments, DMTU remains a promising compound for future research in a variety of fields.
Synthesemethoden
DMTU can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenyl isothiocyanate with morpholine to form the intermediate 3,4-dichlorophenylthiourea. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce DMTU.
Wissenschaftliche Forschungsanwendungen
DMTU has been extensively studied for its potential applications in scientific research. One such application is its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO, which are known to contribute to oxidative stress and inflammation in the body. DMTU has been shown to protect against oxidative damage in various cell types, including neurons, endothelial cells, and cardiomyocytes.
Eigenschaften
Molekularformel |
C13H17Cl2N3OS |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H17Cl2N3OS/c14-11-2-1-10(9-12(11)15)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
InChI-Schlüssel |
ACKFKMWZVQMORT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)


![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
